molecular formula C11H24N2O2S3 B14253160 1,3-Bis(4-methylsulfinylbutyl)thiourea CAS No. 246224-85-1

1,3-Bis(4-methylsulfinylbutyl)thiourea

Cat. No.: B14253160
CAS No.: 246224-85-1
M. Wt: 312.5 g/mol
InChI Key: YFUNNMOSBVJLEZ-UHFFFAOYSA-N
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Description

1,3-Bis(4-methylsulfinylbutyl)thiourea is an organosulfur compound with the molecular formula C({11})H({24})N({2})O({2})S(_{3}). This compound is characterized by the presence of two 4-methylsulfinylbutyl groups attached to a central thiourea moiety. Thiourea derivatives are known for their diverse biological and chemical properties, making them significant in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(4-methylsulfinylbutyl)thiourea typically involves the reaction of 4-methylsulfinylbutylamine with thiophosgene or a similar thiocarbonyl reagent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate. The general reaction scheme is as follows:

[ \text{4-methylsulfinylbutylamine} + \text{thiophosgene} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(4-methylsulfinylbutyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The sulfinyl groups can be further oxidized to sulfone groups using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: The sulfinyl groups can be reduced to sulfide groups using reducing agents such as lithium aluminum hydride.

    Substitution: The thiourea moiety can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature.

    Reduction: Lithium aluminum hydride; usually performed under anhydrous conditions.

    Substitution: Various nucleophiles like amines or alcohols; reaction conditions depend on the nucleophile used.

Major Products Formed

Scientific Research Applications

1,3-Bis(4-methylsulfinylbutyl)thiourea has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1,3-Bis(4-methylsulfinylbutyl)thiourea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Its sulfinyl groups can undergo redox reactions, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 1,1′-(Ethane-1,2-diyl)bis(3-phenylthiourea)
  • 1,1′-(Propane-1,3-diyl)bis(3-phenylthiourea)
  • 1,1′-(Butane-1,4-diyl)bis(3-phenylthiourea)

Uniqueness

1,3-Bis(4-methylsulfinylbutyl)thiourea is unique due to the presence of the 4-methylsulfinylbutyl groups, which impart distinct chemical and biological properties. These groups enhance its solubility and reactivity compared to other thiourea derivatives .

Properties

CAS No.

246224-85-1

Molecular Formula

C11H24N2O2S3

Molecular Weight

312.5 g/mol

IUPAC Name

1,3-bis(4-methylsulfinylbutyl)thiourea

InChI

InChI=1S/C11H24N2O2S3/c1-17(14)9-5-3-7-12-11(16)13-8-4-6-10-18(2)15/h3-10H2,1-2H3,(H2,12,13,16)

InChI Key

YFUNNMOSBVJLEZ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)CCCCNC(=S)NCCCCS(=O)C

Origin of Product

United States

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